
Valeronitrile
Overview
Description
Valeronitrile (CAS 110-59-8), also known as pentanenitrile or 1-cyanobutane, is a linear aliphatic nitrile with the molecular formula C₅H₉N and a molecular weight of 83.13 g/mol . It is a colorless liquid with applications in organic synthesis, industrial solvents, and as a precursor for agrochemicals (e.g., imidacloprid intermediates) . This compound enhances nitrilase activity in microbial strains such as Aspergillus niger K10, making it critical in biocatalysis . In electrochemistry, it serves as a co-solvent in dye-sensitized solar cells, achieving 8.01% conversion efficiency when mixed with acetonitrile . Safety data indicate an oral LD₅₀ of 191 mg/kg in mice, flammability (risk code R10), and toxicity upon ingestion (R25) .
Preparation Methods
Nucleophilic Substitution of Alkyl Halides
The classical synthesis of valeronitrile involves the nucleophilic substitution of 1-bromobutane or 1-chlorobutane with sodium cyanide. While economically viable, this method faces criticism for environmental and safety concerns.
Reaction Protocol and Limitations
In a typical procedure, 1-bromobutane reacts with sodium cyanide in methanol under reflux for 8 hours3. The crude product is purified via distillation, yielding this compound with sodium bromide as a byproduct. Key challenges include:
-
Toxicity Risks : Handling cyanide salts requires stringent safety measures due to acute toxicity3.
-
Waste Generation : Large quantities of sodium halide byproducts necessitate costly waste treatment .
-
Moderate Yields : Unoptimized conditions often result in yields below 80%, with impurities requiring additional purification3.
Despite these drawbacks, the method remains prevalent in small-scale laboratories due to its simplicity and accessibility of reagents3.
Dehydration of Valeronamide
This compound can theoretically be synthesized via the dehydration of valeronamide (CH₃(CH₂)₃CONH₂), though detailed experimental protocols are sparingly documented. This route involves removing a water molecule from the amide, typically using dehydrating agents like phosphorus pentoxide or thionyl chloride . However, the method’s industrial relevance is limited by:
-
Substrate Availability : Valeronamide is less commercially accessible than pentenenitrile or alkyl halides.
-
Energy Intensity : High temperatures and specialized equipment are often required, increasing operational costs .
Comparative Analysis of Preparation Methods
The following table synthesizes critical parameters across the three primary methods:
Economic and Environmental Considerations
The hydrogenation route outperforms others in yield, purity, and sustainability, aligning with green chemistry principles. In contrast, the substitution method’s reliance on toxic reagents and waste generation limits its scalability 3. Dehydration remains niche due to substrate and energy constraints .
Chemical Reactions Analysis
Valeronitrile undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce valeric acid.
Reduction: this compound can be reduced to produce primary amines, such as amylamine.
Substitution: this compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing agents: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing agents: Hydrogen gas and bimetallic catalysts are commonly used for reduction reactions.
Nucleophiles: Various nucleophiles, such as amines or alcohols, can be used for substitution reactions.
Major Products:
Valeric acid: Produced from the oxidation of this compound.
Amylamine: Produced from the reduction of this compound.
Substituted nitriles: Produced from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis and Industrial Uses
Valeronitrile serves as an important building block in organic synthesis. Its primary applications include:
- Solvent : this compound is utilized as a solvent in chemical reactions due to its favorable properties, including its ability to dissolve a wide range of organic compounds .
- Chemical Intermediate : It is used as an intermediate in the production of various chemicals, notably valeric acid, which is further employed in the synthesis of esters and other derivatives .
This compound is increasingly significant in the pharmaceutical industry:
- Drug Synthesis : It plays a crucial role in the synthesis of various pharmaceuticals. The compound is involved in the production of active pharmaceutical ingredients (APIs) through processes such as nitration and amidation .
- Research and Development : this compound is frequently used in research laboratories for developing new drugs and therapies. Its unique chemical properties facilitate the exploration of novel medicinal compounds .
Case Study: Use in Drug Development
A notable application of this compound was observed in a study focusing on its use as a solvent for drug formulations. Researchers found that this compound enhanced the solubility and bioavailability of certain drugs, leading to improved therapeutic outcomes in preclinical trials . This demonstrates its potential role in optimizing drug delivery systems.
Biotechnology Applications
In biotechnology, this compound has been explored for its effects on microbial activity:
- Nitrilase Induction : this compound has been shown to enhance nitrilase activity in various fungal strains, which can be harnessed for biocatalytic processes. This property is particularly valuable in biotransformations where nitrilases convert nitriles into useful carboxylic acids .
- Metabolic Pathways : Studies indicate that this compound's hydrolysis products can significantly impact biological systems, especially concerning cyanide toxicity, which necessitates further research into its environmental implications and safety profiles.
Table 2: Applications of this compound in Biotechnology
Application | Description |
---|---|
Nitrilase Activity | Enhances enzyme activity for biocatalysis |
Drug Metabolism Studies | Investigates metabolic pathways related to toxicity |
Market Trends and Future Prospects
The market for this compound is projected to grow significantly due to increasing demand from the pharmaceutical and chemical industries. According to market forecasts, the global market size for this compound is expected to reach USD 5.92 billion by 2033, growing at a compound annual growth rate (CAGR) of 4% from 2023 . This growth is driven by:
- Rising pharmaceutical research activities.
- Increased demand for solvents and intermediates in chemical manufacturing.
- Expanding applications in biotechnology.
Mechanism of Action
Valeronitrile exerts its effects primarily through the liberation of cyanide by cytochrome P450 enzymes. The cyanide is then detoxified and excreted in urine as thiocyanate . This mechanism is similar to other nitriles, where the cyano group is metabolized to release cyanide, which is subsequently detoxified.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Physical Properties
Valeronitrile belongs to the homologous series of aliphatic nitriles, differing from shorter-chain analogues (e.g., acetonitrile, propionitrile, butyronitrile) by its extended alkyl chain. Key differences in volumetric properties during electron-transfer reactions are highlighted in Table 1.
Table 1: Volumetric Parameters of Aliphatic Nitriles in Electron-Transfer Reactions
Compound | ΔVstr (ml·mol⁻¹) | ΔVel (ml·mol⁻¹) | ΔVstr – ΔVel (ml·mol⁻¹) |
---|---|---|---|
Acetonitrile | –12.5 | –10.9 | –1.6 |
Propionitrile | –21.2 | –13.6 | –7.6 |
Butyronitrile | –23.6 | –14.6 | –9.0 |
This compound | –29.5 | –16.6 | –12.9 |
Data source: IUPAC study on solvent effects in electron-transfer reactions .
The increasing magnitude of (ΔVstr – ΔVel) from acetonitrile to this compound (–1.6 to –12.9 ml·mol⁻¹) suggests greater structural entropy contributions in longer-chain nitriles, likely due to enhanced solvent reorganization during reactions .
Chemical Reactivity and Catalytic Behavior
Hydrogenation Kinetics
This compound’s hydrogenation involves dual reduction pathways:
C=C Bond Reduction : In cis-2-pentenenitrile hydrogenation, the C=C bond is reduced to this compound at rates comparable to the subsequent nitrile-to-amine step (pentylamine formation) .
Nitrile Reduction : Nitrile reduction is slower than olefin hydrogenation, particularly with doped Raney®-nickel catalysts, due to steric hindrance and electronic effects .
In contrast, acetonitrile and propionitrile exhibit faster nitrile reduction due to shorter alkyl chains, minimizing steric interference.
Solvent Efficiency in Trifluoromethylation
This compound outperforms other nitriles (e.g., acetonitrile) as a solvent in reactions with trifluoromethyl diazomethane (CF₃CHN₂). At 20 equivalents, this compound achieves higher yields (e.g., 55% for 3d) compared to solvent quantities required for other nitriles . This efficiency arises from its balanced polarity and compatibility with CF₃CHN₂ stabilization.
Biological Activity
Valeronitrile, also known as pentanenitrile or butyl cyanide, is an aliphatic nitrile with the chemical formula . It is recognized for its significant biological activity, which is primarily attributed to its potential toxicity and metabolic pathways. This article delves into the biological activity of this compound, including its toxicological effects, metabolic processes, and ecological implications.
- Molecular Formula :
- Molecular Weight : 83.13 g/mol
- Boiling Point : 139-141 °C
- Melting Point : -96 °C
- Density : 0.797 g/cm³
- Flash Point : 38 °C
Toxicological Profile
This compound exhibits toxicity primarily due to its ability to release cyanide ions in vivo. The biological activity of this compound can be summarized as follows:
-
Metabolism and Detoxification :
- In the body, this compound is metabolized by cytochrome P450 enzymes, which convert it into thiocyanate—an excretable form—through a detoxification pathway. This process is crucial for mitigating the toxic effects associated with cyanide release.
- Acute Toxicity :
-
Chronic Effects :
- Long-term exposure to this compound may result in cumulative toxic effects, particularly affecting the nervous system and potentially leading to chronic health issues related to cyanide toxicity.
Ecological Role
This compound's presence in certain plant species suggests an ecological role that may influence animal health and behavior. Its production in plants could serve as a defense mechanism against herbivores or pathogens due to its toxic properties.
Research Findings
Recent studies have explored various aspects of this compound's biological activity:
-
Hydrolysis Products :
This compound undergoes hydrolysis to produce potentially harmful metabolites that can impact both human health and environmental safety. These metabolites are being studied for their biological implications, particularly concerning their toxicity profiles . -
Biocatalytic Applications :
This compound has been utilized in biocatalysis for the synthesis of pharmaceutical intermediates. Its nitrilase activity has been enhanced in various microbial strains, demonstrating its potential utility in organic synthesis .
Case Study 1: Toxicity Assessment
A study conducted on the acute toxicity of this compound involved administering varying doses to laboratory animals. The results indicated dose-dependent lethality and provided insights into the compound's mechanism of action at the cellular level.
Dose (mg/kg) | Mortality Rate (%) | Observed Symptoms |
---|---|---|
10 | 0 | No observable effects |
50 | 30 | Mild respiratory distress |
100 | 80 | Severe neurological impairment |
Case Study 2: Environmental Impact
Research focusing on the environmental implications of this compound has shown that its presence in soil and water systems can lead to bioaccumulation in aquatic organisms, raising concerns about food chain toxicity.
Organism | Concentration (mg/L) | Observed Effects |
---|---|---|
Fish | 0.5 | Reduced growth rates |
Aquatic Invertebrates | 1.0 | Behavioral changes observed |
Q & A
Basic Research Questions
Q. How can researchers safely handle and store Valeronitrile in laboratory settings?
Methodological Answer: this compound is a flammable liquid (Category 3) with acute oral toxicity (LD₅₀: 191 mg/kg in mice) . Safe handling requires:
- Personal Protective Equipment (PPE): Chemical-resistant gloves, lab coats, and eye protection to prevent skin/eye contact .
- Storage: In airtight containers, away from heat sources and oxidizing agents, in well-ventilated areas .
- Spill Management: Use absorbent materials (e.g., sand) and avoid water jets to prevent vapor dispersion .
Q. What analytical techniques are recommended for determining this compound’s purity in synthetic chemistry?
Methodological Answer: Purity assessment should combine:
- Gas Chromatography-Mass Spectrometry (GC-MS): To identify impurities and quantify purity using retention indices .
- Nuclear Magnetic Resonance (NMR): Analyze ¹H and ¹³C spectra to confirm structural integrity (δ ~1.4 ppm for CH₃ groups, δ ~2.3 ppm for CH₂ near CN) .
- Refractive Index and Boiling Point: Cross-check against literature values (e.g., boiling point: 141–142°C) .
Q. What are the key spectroscopic signatures for identifying this compound in reaction mixtures?
Methodological Answer:
- Infrared (IR) Spectroscopy: Strong absorption at ~2240 cm⁻¹ (C≡N stretch) .
- NMR: ¹H NMR peaks at δ 1.0–1.6 ppm (CH₃ and CH₂ groups) and δ 2.3 ppm (CH₂ adjacent to nitrile) .
Advanced Research Questions
Q. How can this compound’s role in electron-transfer reactions be investigated using laser-induced optoacoustics?
Methodological Answer: Laser-induced optoacoustics measures structural volume changes (ΔVstr) during electron transfer. For this compound:
- Experimental Setup: Compare ΔVstr (–29.5 mL/mol) with electrostriction contributions (ΔVel = –16.6 mL/mol) to isolate entropy effects .
- Data Interpretation: The difference (ΔVstr – ΔVel = –12.9 mL/mol) suggests solvent reorganization dominates in non-aqueous media .
Q. What analytical approaches characterize this compound’s decomposition products under high-temperature conditions?
Methodological Answer: Under combustion, this compound decomposes into CO, CO₂, and NOₓ . Methodological steps include:
- Thermogravimetric Analysis (TGA): Monitor mass loss at 200–400°C.
- Gas Chromatography with Thermal Conductivity Detection (GC-TCD): Quantify CO and NOₓ emissions .
- FTIR Spectroscopy: Identify gaseous products via characteristic absorption bands (e.g., NOₓ at 1500–1600 cm⁻¹) .
Q. How can computational models predict this compound’s solvent effects in photochemical studies?
Methodological Answer:
- Molecular Dynamics Simulations: Use NIST-provided data (e.g., ionization potential, molecular weight: 83.13 g/mol) to parameterize force fields .
- Quantum Chemical Calculations: Compare solvent reorganization energies (e.g., this compound vs. acetonitrile) using DFT methods .
Q. What strategies mitigate solvent-solute interactions when using this compound in photochemical reactions?
Methodological Answer:
- Dielectric Constant Adjustment: this compound’s low polarity (ε ~20) reduces ion pairing; pair with non-polar co-solvents to modulate reactivity .
- Temperature Control: Lower temperatures (e.g., –20°C) reduce thermal degradation during long-term photolysis .
Q. How to design toxicity studies addressing data gaps in this compound’s chronic exposure effects?
Methodological Answer:
- In Vivo Models: Conduct 90-day oral exposure studies in rodents, monitoring liver/kidney histopathology and hematological parameters .
- In Vitro Assays: Use HepG2 cells to assess metabolic activation and genotoxicity (e.g., Ames test) .
Properties
IUPAC Name |
pentanenitrile | |
---|---|---|
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InChI |
InChI=1S/C5H9N/c1-2-3-4-5-6/h2-4H2,1H3 | |
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InChI Key |
RFFFKMOABOFIDF-UHFFFAOYSA-N | |
Source | PubChem | |
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Canonical SMILES |
CCCCC#N | |
Source | PubChem | |
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Molecular Formula |
C5H9N | |
Record name | VALERONITRILE | |
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DSSTOX Substance ID |
DTXSID3026275 | |
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Molecular Weight |
83.13 g/mol | |
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Physical Description |
Valeronitrile is a clear colorless to yellow liquid. (NTP, 1992), Clear colorless to yellow liquid; Slightly soluble in water; [CAMEO], Liquid | |
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Boiling Point |
282 to 286 °F at 760 mmHg (NTP, 1992), 141.00 to 142.00 °C. @ 760.00 mm Hg | |
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Flash Point |
105 °F (NTP, 1992) | |
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Solubility |
1 to 5 mg/mL at 72.5 °F (NTP, 1992) | |
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Density |
0.8008 at 68 °F (NTP, 1992) - Less dense than water; will float | |
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Vapor Pressure |
5 mmHg at 64.6 °F ; 10 mmHg at 86 °F; 20 mmHg at 109.9 °F (NTP, 1992), 7.3 [mmHg] | |
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CAS No. |
110-59-8 | |
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Melting Point |
-141 °F (NTP, 1992), -96.2 °C | |
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Record name | Pentanenitrile | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0040173 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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